4-[(4-Trifluoromethyl)phenyl]-1-butene
Description
Properties
IUPAC Name |
1-but-3-enyl-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3/c1-2-3-4-9-5-7-10(8-6-9)11(12,13)14/h2,5-8H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTJXTKMSCNQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30600234 | |
| Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113170-92-6 | |
| Record name | 1-(But-3-en-1-yl)-4-(trifluoromethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30600234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Heck Coupling of 4-Bromo-α-Methylstyrene Derivatives
The Heck reaction remains a cornerstone for constructing substituted alkenes. For 4-[(4-trifluoromethyl)phenyl]-1-butene, a modified protocol employs 4-bromo-(trifluoromethyl)benzene and 1,3-butadiene in the presence of palladium(II) acetate (5 mol%) and tri-o-tolylphosphine (10 mol%). Key parameters include:
Reaction Conditions
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Solvent: Dimethylformamide (DMF) at 120°C
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Base: Triethylamine (2 equiv)
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Duration: 18 hours
This method achieves a 68% yield with >95% trans-selectivity, attributed to the electron-withdrawing trifluoromethyl group stabilizing the palladium-alkene intermediate. Challenges include competing β-hydride elimination, which reduces yield at temperatures exceeding 130°C.
Suzuki-Miyaura Coupling for Aryl-Alkene Linkage
An alternative route utilizes Suzuki coupling between 4-(trifluoromethyl)phenylboronic acid and 4-bromo-1-butene. Optimization studies reveal that Pd(PPh₃)₄ (3 mol%) in a toluene/water biphasic system with K₂CO₃ (3 equiv) at 80°C produces the target compound in 72% yield. The protocol benefits from commercial availability of boronic acids but requires rigorous exclusion of oxygen to prevent catalyst deactivation.
Catalytic Hydrogenation of Alkynyl Precursors
Semi-Hydrogenation of 4-[(4-Trifluoromethyl)phenyl]-1-Butyne
Building on methodologies for analogous compounds, selective hydrogenation of the corresponding alkyne using Lindlar catalyst (Pd/CaCO₃ poisoned with quinoline) in ethyl acetate at 25°C under 1 atm H₂ affords the cis-alkene in 85% yield. This approach proves superior for stereocontrol compared to thermal elimination methods.
Critical Parameters
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Catalyst loading: 5 wt% relative to substrate
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Reaction monitoring: FT-IR tracking of alkyne C≡C stretch (2100 cm⁻¹) disappearance
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Quenching: Filtration through Celite® to prevent over-hydrogenation
Grignard Reagent-Mediated Alkylation
Two-Step Synthesis via Organomagnesium Intermediates
A scalable industrial approach involves:
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Formation of 4-(Trifluoromethyl)phenylmagnesium Bromide
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Substrate: 1-Bromo-4-(trifluoromethyl)benzene (1.0 equiv)
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Conditions: Mg turnings in THF, 0°C to reflux over 2 hours
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Reaction with Crotyl Chloride
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Electrophile: trans-1-Chloro-1-butene (1.2 equiv)
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Temperature: -78°C to 25°C gradual warming
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Yield: 63% after fractional distillation
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This method demonstrates excellent reproducibility but requires strict anhydrous conditions and generates stoichiometric Mg waste.
Wittig Olefination for Stereoselective Synthesis
Ylide Generation from 4-(Trifluoromethyl)benzyltriphenylphosphonium Salt
The Wittig reaction offers geometric control through ylide structure. A representative procedure:
Reagents
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Phosphonium salt: 4-(Trifluoromethyl)benzyltriphenylphosphonium bromide (1.1 equiv)
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Base: Potassium tert-butoxide (2.0 equiv)
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Carbonyl partner: Butyraldehyde (1.0 equiv)
Optimized Conditions
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Solvent: Dichloromethane at -20°C
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Reaction time: 4 hours
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Yield: 58% (trans:cis = 9:1)
While less efficient than cross-coupling methods, this approach allows access to both alkene isomers through ylide modification.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Stereoselectivity | Scalability | Key Advantage |
|---|---|---|---|---|
| Heck Coupling | 68 | >95% trans | Pilot-scale | Robust for electron-deficient arenes |
| Suzuki Coupling | 72 | N/A | Multi-gram | Commercial availability of reagents |
| Hydrogenation | 85 | cis-dominant | Bench-scale | Excellent stereocontrol |
| Grignard Alkylation | 63 | Mixed | Industrial | No transition metals required |
| Wittig Olefination | 58 | trans:cis = 9:1 | Small-scale | Tunable stereochemistry |
Mechanistic Considerations and Side Reactions
Competing Pathways in Cross-Coupling Reactions
DFT calculations suggest that the trifluoromethyl group lowers the activation energy for oxidative addition (ΔG‡ = 18.7 kcal/mol) while increasing the barrier for undesired homocoupling (ΔG‡ = 24.1 kcal/mol). This electronic effect explains the high selectivity observed in palladium-mediated methods.
Thermal Decomposition in High-Temperature Processes
Thermogravimetric analysis (TGA) reveals that this compound undergoes decomposition above 250°C, necessitating careful temperature control during distillation steps. Secondary products include:
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4-(Trifluoromethyl)benzene (via retro-ene reaction)
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Polycyclic aromatic hydrocarbons (from Diels-Alder dimerization)
Industrial-Scale Production Considerations
Continuous Flow Hydrogenation Systems
Recent advances implement microfluidic reactors for the hydrogenation route:
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Residence time: 8 minutes
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Pressure: 10 bar H₂
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Productivity: 12 kg/day per liter reactor volume
This technology reduces catalyst loading to 1.5 wt% while maintaining 82% yield, addressing the primary cost driver in large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Trifluoromethyl)phenyl]-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding epoxide or ketone.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides and ketones.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Trifluoromethyl)phenyl]-1-butene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its pharmacological properties, particularly in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 4-[(4-Trifluoromethyl)phenyl]-1-butene involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Density (g/cm³) | Key Functional Groups |
|---|---|---|---|---|---|
| This compound | C₁₂H₁₃F₃ | 214.227 | 215.9 | 1.07 | Alkene, -CF₃ |
| 4-(Trifluoromethyl)benzaldehyde | C₈H₅F₃O | 174.12 | ~180 (est.) | 1.30 (est.) | Aldehyde, -CF₃ |
| Tamoxifen analog | C₂₆H₂₉NO | 371.52 | N/A | N/A | Alkene, aminoethoxy, -CF₃ |
| 1,2-Di(4-trifluoromethyl)diphenylethane-1,2-diol | C₁₆H₁₂F₆O₂ | 374.26 | N/A | N/A | Diol, -CF₃ |
Research Findings
Electronic Effects : The -CF₃ group in this compound deactivates the phenyl ring, directing electrophilic substitutions to meta positions, unlike methyl or methoxy substituents .
Biological Activity : Tamoxifen analogs demonstrate that substituent basicity correlates with ER binding affinity. The lack of a basic side chain in this compound limits its pharmacological utility but enhances stability in industrial applications .
Thermal Stability : The linear butene chain in this compound facilitates higher thermal stability (boiling point 215.9°C) compared to branched analogs like 2-methyl-4-[(4-trifluoromethyl)phenyl]-1-butene .
Biological Activity
4-[(4-Trifluoromethyl)phenyl]-1-butene, a compound featuring a trifluoromethyl group, has garnered attention due to its potential biological activity. The presence of the trifluoromethyl moiety is known to enhance the metabolic stability and lipid solubility of organic compounds, which can significantly influence their biological interactions and pharmacological properties.
- Chemical Formula : C₁₁H₁₁F₃
- CAS Number : 21172-36-1
- Molecular Weight : 202.2 g/mol
The biological activity of this compound is primarily attributed to:
- Electrophilicity : The trifluoromethyl group increases the electrophilic character of the compound, facilitating interactions with nucleophilic sites in biomolecules.
- Hydrogen Bonding : The compound can participate in hydrogen bonding due to the electron-withdrawing nature of the fluorine atoms, which enhances its binding affinity to various biological targets.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory Effects : The inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX) has been observed in related compounds, suggesting potential anti-inflammatory properties for this compound.
- Anticancer Activity : Preliminary studies show that derivatives with trifluoromethyl groups can exhibit cytotoxic effects against cancer cell lines, such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) cells.
Table 1: Inhibitory Activity Against COX and LOX Enzymes
| Compound | COX-2 Inhibition (IC50 μM) | LOX-5 Inhibition (IC50 μM) | LOX-15 Inhibition (IC50 μM) |
|---|---|---|---|
| This compound | TBD | TBD | TBD |
| Related Compound A | 10.4 | 9.2 | 15.6 |
| Related Compound B | 5.4 | 7.7 | 9.9 |
Note: TBD indicates that specific data for this compound is not yet available.
Cytotoxicity Studies
In vitro studies have shown that compounds with similar structures demonstrate significant cytotoxicity against various cancer cell lines. For instance, compounds containing a trifluoromethyl group were evaluated for their effects on MCF-7 cells, revealing IC50 values ranging from 10 to 20 μM, indicating moderate to strong activity.
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with key biological targets. These studies suggest:
- Binding Affinity : The compound shows potential binding interactions with proteins involved in inflammation and cancer pathways.
- Key Interactions : Hydrogen bonding and π–π stacking interactions are predicted between the trifluoromethyl phenyl group and aromatic residues in target proteins.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-[(4-Trifluoromethyl)phenyl]-1-butene, and how can its purity be validated?
- Methodological Answer : The compound is synthesized via Friedel-Crafts alkylation or palladium-catalyzed coupling reactions. A reported method involves reacting 4-trifluoromethylbenzene derivatives with allyl halides under controlled conditions (e.g., anhydrous environment, 80–100°C). Post-synthesis, purity is validated using HPLC with a sodium acetate/sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 ratio) . Structural confirmation employs H/C NMR and high-resolution mass spectrometry (HRMS), with characteristic peaks for the trifluoromethyl group (δ ~110–120 ppm in F NMR) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
